Glycine, glycylglycylglycyl-L-serylglycylglycyl-
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Overview
Description
Glycine, glycylglycylglycyl-L-serylglycylglycyl- is a peptide compound composed of multiple glycine and serine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, glycylglycylglycyl-L-serylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycylglycylglycyl-L-serine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Glycine, glycylglycylglycyl-L-serylglycylglycyl- often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of peptides with high fidelity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycylglycylglycyl-L-serylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains, leading to the formation of reduced peptides.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered side chains.
Substitution: Peptides with modified amino acid sequences.
Scientific Research Applications
Glycine, glycylglycylglycyl-L-serylglycylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, glycylglycylglycyl-L-serylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-serylglycylglycyl-: A shorter peptide with similar properties.
Glycine, glycylglycylglycyl-: Lacks the serine residue, affecting its reactivity and function.
L-serine, glycylglycylglycyl-: Contains a different sequence of amino acids, leading to distinct biological activities.
Uniqueness
Glycine, glycylglycylglycyl-L-serylglycylglycyl- is unique due to its specific sequence of glycine and serine residues, which confer unique structural and functional properties
Properties
CAS No. |
207220-79-9 |
---|---|
Molecular Formula |
C15H25N7O9 |
Molecular Weight |
447.40 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-1-9(24)17-2-10(25)19-5-13(28)22-8(7-23)15(31)21-4-12(27)18-3-11(26)20-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,27)(H,19,25)(H,20,26)(H,21,31)(H,22,28)(H,29,30)/t8-/m0/s1 |
InChI Key |
RGSBHSNLZLJZEE-QMMMGPOBSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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